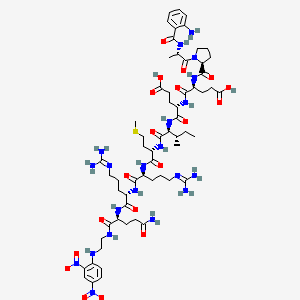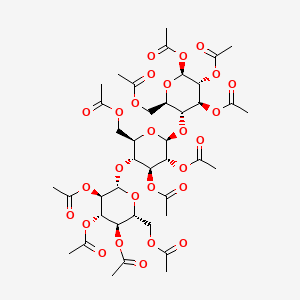
Reactivo SNOB 1
Descripción general
Descripción
El Reactivo SNOB, también conocido como reactivo de unión S-nitrosilado, es una sonda biotinilada que se utiliza para detectar proteínas S-nitrosilatas. Este compuesto es particularmente útil para identificar residuos de cisteína que han sido S-nitrosilatos por óxido nítrico. El reactivo se emplea en diversos ensayos bioquímicos, incluyendo el western blotting y el análisis proteómico, para etiquetar proteínas S-nitrosilatas con biotina para su detección .
Aplicaciones Científicas De Investigación
El Reactivo SNOB tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en la detección y análisis de proteínas S-nitrosilatas en diversos ensayos químicos.
Biología: Se emplea en estudios proteómicos para identificar y cuantificar proteínas S-nitrosilatas en muestras biológicas.
Medicina: Se utiliza en la investigación de las vías de señalización del óxido nítrico y sus implicaciones en diversas enfermedades.
Industria: Se aplica en el desarrollo de herramientas y ensayos de diagnóstico para detectar la S-nitrosilación en procesos industriales .
Mecanismo De Acción
El mecanismo de acción del Reactivo SNOB implica la unión específica a residuos de cisteína S-nitrosilatos. Esta unión se ve facilitada por la sonda biotinilada, lo que permite la detección posterior de las proteínas modificadas utilizando sondas unidas a avidina. Los objetivos moleculares del Reactivo SNOB son los residuos de cisteína S-nitrosilatos, y la vía implica la modificación mediada por óxido nítrico de estos residuos .
Análisis Bioquímico
Biochemical Properties
SNOB 1 reagent plays a crucial role in biochemical reactions by detecting cysteine residues that have been S-nitrosylated by nitric oxide. This compound interacts with S-nitrosylated proteins, allowing for their biotinylation and subsequent detection. The interaction between SNOB 1 reagent and S-nitrosylated proteins is specific and occurs under normal physiological conditions .
Cellular Effects
SNOB 1 reagent influences various cellular processes by detecting S-nitrosylated proteins. This detection can impact cell signaling pathways, gene expression, and cellular metabolism. By labeling S-nitrosylated proteins, SNOB 1 reagent helps in understanding the role of nitric oxide in cellular functions and its effects on different cell types .
Molecular Mechanism
The molecular mechanism of SNOB 1 reagent involves its binding to S-nitrosylated cysteine residues on proteins. This binding allows for the biotinylation of these proteins, which can then be detected using avidin-linked probes. The process is rapid and occurs under normal physiological conditions, making it an efficient tool for studying S-nitrosylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SNOB 1 reagent can change over time. The stability and degradation of the compound are important factors to consider. SNOB 1 reagent is stable when stored at +4°C and has a purity of ≥98% (HPLC). Long-term effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of SNOB 1 reagent vary with different dosages in animal models. At lower doses, the compound effectively labels S-nitrosylated proteins without causing adverse effects. At higher doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage to achieve the desired results without causing harm .
Metabolic Pathways
SNOB 1 reagent is involved in metabolic pathways related to nitric oxide signaling. It interacts with enzymes and cofactors involved in S-nitrosylation, affecting metabolic flux and metabolite levels. The compound’s role in these pathways helps in understanding the broader implications of S-nitrosylation in cellular metabolism .
Transport and Distribution
Within cells and tissues, SNOB 1 reagent is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
SNOB 1 reagent’s subcellular localization is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles, where it can exert its effects on S-nitrosylated proteins. Understanding the subcellular localization of SNOB 1 reagent is crucial for its effective use in biochemical assays .
Métodos De Preparación
La ruta sintética para el Reactivo SNOB implica la biotinilación de una sonda específica que puede detectar proteínas S-nitrosilatas. La preparación normalmente se realiza en condiciones fisiológicas normales, lo que permite que el reactivo se una rápidamente a las proteínas de superficie o los lisados celulares . Los métodos exactos de producción industrial son propiedad privada y no se divulgan públicamente, pero generalmente siguen protocolos estándar para la síntesis de sondas biotiniladas.
Análisis De Reacciones Químicas
El Reactivo SNOB principalmente se somete a reacciones de unión con residuos de cisteína S-nitrosilatos. Esta unión se ve facilitada por la presencia de óxido nítrico, que modifica los residuos de cisteína para formar proteínas S-nitrosilatas. El reactivo no suele experimentar reacciones de oxidación, reducción o sustitución en condiciones normales de ensayo. El principal producto que se forma a partir de estas reacciones es una proteína biotinilada que se puede detectar utilizando sondas unidas a avidina .
Comparación Con Compuestos Similares
El Reactivo SNOB es único en su capacidad para detectar específicamente proteínas S-nitrosilatas en un solo paso. Compuestos similares incluyen otras sondas biotiniladas que se utilizan para detectar modificaciones postraduccionales, tales como:
Iodoacetamida biotinilada: Se utiliza para detectar residuos de cisteína modificados por alquilación.
Hidrazida biotinilada: Se emplea para detectar proteínas carboniladas.
Maleimida biotinilada: Se utiliza para detectar grupos tiol en proteínas.
En comparación con estos compuestos, el Reactivo SNOB ofrece un método más específico y eficiente para detectar la S-nitrosilación, convirtiéndolo en una herramienta valiosa en diversas aplicaciones de investigación .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAEVOBABXHBW-NHCYSSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


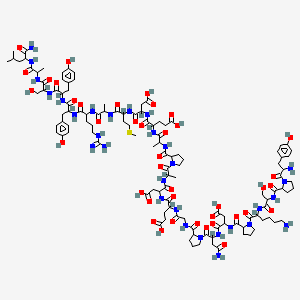



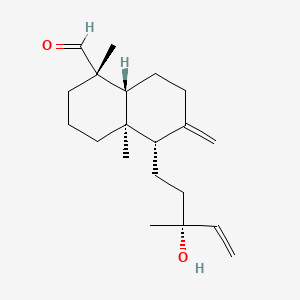
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)

![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)
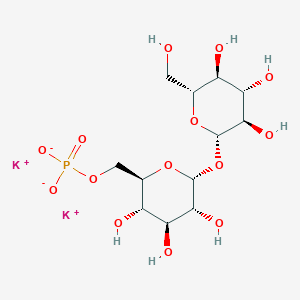
![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)
